molecular formula C14H29N3O3 B14332952 Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl- CAS No. 106476-24-8

Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-

Katalognummer: B14332952
CAS-Nummer: 106476-24-8
Molekulargewicht: 287.40 g/mol
InChI-Schlüssel: DLCUWKMSWFZRRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, 2,2’-[(2-hydroxyethyl)imino]bis[N,N-diethyl-]: is a chemical compound with the molecular formula C14H29N3O3. This compound is known for its unique structure, which includes a hydroxyethyl group and diethylacetamide moieties. It is used in various scientific research applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2’-[(2-hydroxyethyl)imino]bis[N,N-diethyl-] typically involves the reaction of diethylamine with acetamide derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Acetamide, 2,2’-[(2-hydroxyethyl)imino]bis[N,N-diethyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Acetamide, 2,2’-[(2-hydroxyethyl)imino]bis[N,N-diethyl-] has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and its use in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetamide, 2,2’-[(2-hydroxyethyl)imino]bis[N,N-diethyl-] involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and diethylacetamide moieties play a crucial role in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

  • N-(2-hydroxyethyl)acetamide
  • N,N-diethylacetamide
  • Oxetacaine

Comparison: Acetamide, 2,2’-[(2-hydroxyethyl)imino]bis[N,N-diethyl-] is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .

Eigenschaften

CAS-Nummer

106476-24-8

Molekularformel

C14H29N3O3

Molekulargewicht

287.40 g/mol

IUPAC-Name

2-[[2-(diethylamino)-2-oxoethyl]-(2-hydroxyethyl)amino]-N,N-diethylacetamide

InChI

InChI=1S/C14H29N3O3/c1-5-16(6-2)13(19)11-15(9-10-18)12-14(20)17(7-3)8-4/h18H,5-12H2,1-4H3

InChI-Schlüssel

DLCUWKMSWFZRRN-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)CN(CCO)CC(=O)N(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.